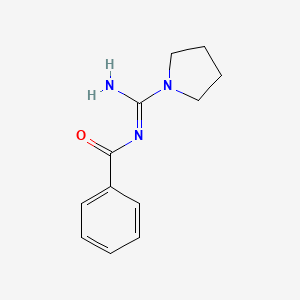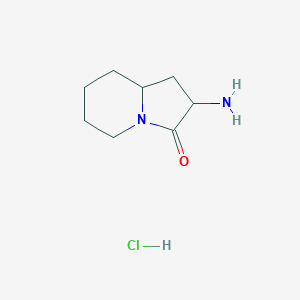
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone, also known as CDE, is a chemical compound that has been studied extensively for its potential applications in scientific research. CDE is a ketone compound that is commonly used as a reagent in organic synthesis. In
Scientific Research Applications
Optical and Photophysical Properties
- Research indicates that derivatives of 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone can be used as probes or quenchers in determining the critical micelle concentration of certain compounds, as demonstrated by Asiri et al. (2017) in their study of the optical and photophysical properties of related compounds (Asiri, Khan, & Al-Dies, 2017).
Synthesis and Antimicrobial Evaluation
- Fuloria et al. (2009) synthesized new derivatives of oxadiazoles, which showed antibacterial and antifungal properties. This research suggests the potential of 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone derivatives in developing antimicrobial agents (Fuloria et al., 2009).
Achmatowicz Rearrangement Applications
- Gerçek (2007) demonstrated the use of 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone in Achmatowicz rearrangement, a key step in synthesizing certain pyran derivatives (Gerçek, 2007).
Suzuki-Miyaura Reaction and Novel Derivatives
- Ghochikyan et al. (2019) applied the Suzuki-Miyaura reaction to synthesize novel oxolan-2-one derivatives using compounds structurally related to 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone (Ghochikyan, Vardanyan, Samvelyan, Galstyan, & Langer, 2019).
Chemical Characterization and Analysis
- Ji et al. (2017) characterized a compound structurally similar to 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone, emphasizing its potential use in industrial applications due to its high yield and purity (Ji, Niu, Liu, Wang, & Dai, 2017).
properties
IUPAC Name |
2-chloro-1-(2,5-dimethyloxolan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-5-3-7(6(2)11-5)8(10)4-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUXJAQZMIKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)
![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)
![3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)





![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)